4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde
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Overview
Description
4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For example, the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base can yield the benzyloxy derivative.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the indole derivative is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Benzyl chloride (C6H5CH2Cl), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-((Benzyloxy)methyl)-1H-indole-3-carboxylic acid
Reduction: 4-((Benzyloxy)methyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
4-((Benzyloxy)methyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group, which can influence its reactivity and biological activity.
2-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde: Similar structure but with the benzyloxy group at a different position, affecting its chemical properties.
Uniqueness
4-((Benzyloxy)methyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyloxy group can enhance its solubility and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
887575-83-9 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-10-15-9-18-16-8-4-7-14(17(15)16)12-20-11-13-5-2-1-3-6-13/h1-10,18H,11-12H2 |
InChI Key |
VJRLPVOOGVCSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C(=CC=C2)NC=C3C=O |
Origin of Product |
United States |
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